molecular formula C8H6N2O2 B3219010 7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1190314-56-7

7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No. B3219010
CAS RN: 1190314-56-7
M. Wt: 162.15 g/mol
InChI Key: HTDFBZKGHHMPDR-UHFFFAOYSA-N
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Description

The compound “7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C8H6N2O3 . It is closely related to 7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid . The compound is stored in a dry environment at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for the compound is 1S/C8H6N2O3/c11-7-6-4 (1-2-9-7)5 (3-10-6)8 (12)13/h1-3,10H, (H,9,11) (H,12,13) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 178.15 . It is a solid substance stored in a dry environment at a temperature between 2-8°C .

Safety and Hazards

The compound has several hazard statements: H302-H315-H319-H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

While specific future directions for “7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” are not available, related compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives are being developed for targeting FGFR, which plays an essential role in various types of tumors . This suggests potential future directions in cancer therapy research.

properties

IUPAC Name

7-oxo-1,6-dihydropyrrolo[2,3-c]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-4-5-3-10-7-6(5)1-2-9-8(7)12/h1-4,10H,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDFBZKGHHMPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1C(=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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